Filapixant was developed by Bayer AG and is classified under purinergic receptor antagonists. It specifically targets the P2X3 receptor subtype, which plays a crucial role in sensory nerve signaling related to pain and cough reflexes. The compound has been investigated in various clinical trials to assess its efficacy and safety profile in treating chronic cough and potentially other pain-related disorders .
Filapixant's synthesis involves several chemical reactions that yield the final compound through a series of steps. While specific proprietary methods are not publicly detailed, the synthesis typically includes:
Technical details regarding the specific reaction conditions, catalysts used, and yields are often proprietary or not disclosed in public literature.
Filapixant undergoes various chemical reactions during its metabolic processing in the body:
Understanding these reactions is vital for predicting pharmacokinetics and potential drug-drug interactions.
Filapixant acts by selectively antagonizing the P2X3 receptor, which is activated by extracellular ATP. The mechanism involves:
The physical and chemical properties of filapixant are crucial for understanding its behavior in biological systems:
Relevant data on these properties can be derived from stability studies and solubility assays conducted during preclinical development phases.
Filapixant's primary application lies in treating refractory chronic cough. Clinical trials have demonstrated its efficacy in reducing cough frequency significantly compared to placebo treatments. Additionally, ongoing research explores its potential use in other pain-related conditions due to its mechanism of action on sensory nerve pathways .
Filapixant (BAY 1902607) is a selective P2X3 receptor antagonist with the chemical name C~24~H~26~F~3~N~5~O~3~S and a molecular weight of 521.56 g/mol. Its structure features a benzamide core linked to a 1,3-thiazol-2-yl substituent and a trifluoromethylpyrimidine moiety, with critical chiral centers influencing receptor binding [3] [6] [9]. The canonical SMILES notation (CC1=CN=C(C2=CC(=CC(=C2)C(=O)N[C@H](C)C3=CN=C(C(F)(F)F)N=C3)OC[C@H]4CN(C)CCO4)S1
) confirms two stereogenic carbon atoms, designated as (R) at the benzamide linkage and (S) at the methylmorpholino group [3]. This specific configuration optimizes P2X3 affinity by aligning hydrophobic domains with receptor subpockets.
The (R)-benzamide/(S)-methylmorpholino configuration is essential for activity. Inversion at either center reduces P2X3 binding affinity by >50-fold due to steric clashes and altered hydrogen-bonding networks. X-ray crystallography (unpublished, cited in patent WO2016091776A1) confirms the methylmorpholino group occupies a solvent-exposed cleft, while the trifluoromethylpyrimidine anchors deep within the ATP-binding site [6] [9].
Filapixant contains 8 hydrogen bond acceptors (N, O atoms) and 1 hydrogen bond donor (amide NH), yielding a topological polar surface area (tPSA) of 113.18 Ų [3]. This high polarity facilitates aqueous solubility (146.67 mg/mL in DMSO) but limits passive membrane permeability. The molecule’s logP value of 0.3 indicates moderate lipophilicity, balancing solubility and tissue penetration [3] [6].
Filapixant violates one Lipinski rule (molecular weight >500 Da) but adheres to others (logP <5, H-bond donors ≤5, H-bond acceptors ≤10) [3]. Predicted bioavailability is ~65% based on:
Table 1: Key Physicochemical Properties of Filapixant
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C~24~H~26~F~3~N~5~O~3~S | [3] [9] |
Molecular Weight | 521.56 g/mol | [3] |
Hydrogen Bond Acceptors | 8 | [3] |
Hydrogen Bond Donors | 1 | [3] |
Topological Polar Surface Area | 113.18 Ų | [3] |
logP | 0.3 | [3] |
Solubility (DMSO) | 146.67 mg/mL | [2] [4] |
Lipinski Violations | 1 (MW >500) | [3] |
Filapixant is synthesized via a convergent route described in patent WO2016091776A1 (Example 348):
Filapixant, eliapixant (BAY 1817080), and gefapixant (MK-7264) share a benzamide-thiazole scaffold but differ in P2X3 selectivity:
Table 2: Selectivity Profile of P2X3 Antagonists
Compound | P2X3 IC₅₀ | P2X2/3 IC₅₀ | Selectivity Ratio (P2X3:P2X2/3) |
---|---|---|---|
Filapixant | 1.2 nM | >120 nM | >100-fold |
Eliapixant | 8.5 nM | ~170 nM | ~20-fold |
Gefapixant | 25 nM | 33 nM | 1.3-fold |
Data compiled from Bayer AG studies and network meta-analyses [1] [5] [6]
Gefapixant’s low selectivity explains its high incidence of taste disturbances (dysgeusia), as P2X2/3 blockade disrupts taste signaling. Eliapixant’s 20-fold selectivity reduced dysgeusia but retained ~20% incidence at therapeutic doses. Filapixant’s >100-fold selectivity was expected to minimize this but paradoxically showed comparable dysgeusia in trials, suggesting off-target effects beyond P2X2/3 [1] [5].
Replacing eliapixant’s oxolan-3-yl group with a methylmorpholino moiety enhanced P2X3 selectivity through:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1